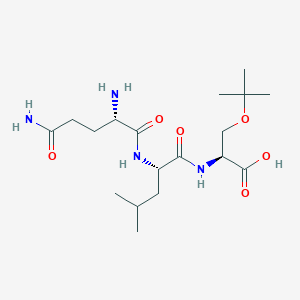
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine is a synthetic peptide compound It is composed of three amino acids: L-glutamine, L-leucine, and O-tert-butyl-L-serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl group serves as a protecting group for the hydroxyl group of serine, preventing unwanted side reactions during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Deprotection: The tert-butyl group can be removed using trifluoroacetic acid (TFA), revealing the free hydroxyl group of serine.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.
Hydrochloric Acid (HCl): Can be used for hydrolysis of peptide bonds.
Palladium on Charcoal (Pd/C): Used in hydrogenation reactions to remove protecting groups.
Major Products Formed
Free Amino Acids: Resulting from hydrolysis.
Deprotected Peptide: Resulting from the removal of the tert-butyl group.
Aplicaciones Científicas De Investigación
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of more complex peptides and proteins.
Drug Development: Investigated for its potential use in developing peptide-based drugs.
Biological Studies: Used in studies to understand protein-protein interactions and enzyme-substrate specificity
Mecanismo De Acción
The mechanism of action of L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural peptides, binding to active sites and modulating biological pathways. The tert-butyl group can influence the compound’s stability and solubility, affecting its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutaminyl-L-leucyl-L-serine: Similar structure but lacks the tert-butyl group.
L-Glutaminyl-L-leucyl-O-benzyl-L-serine: Contains a benzyl group instead of a tert-butyl group.
Uniqueness
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine is unique due to the presence of the tert-butyl group, which provides steric hindrance and protects the hydroxyl group of serine. This protection is crucial during peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final product .
Propiedades
Número CAS |
82996-84-7 |
|---|---|
Fórmula molecular |
C18H34N4O6 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C18H34N4O6/c1-10(2)8-12(21-15(24)11(19)6-7-14(20)23)16(25)22-13(17(26)27)9-28-18(3,4)5/h10-13H,6-9,19H2,1-5H3,(H2,20,23)(H,21,24)(H,22,25)(H,26,27)/t11-,12-,13-/m0/s1 |
Clave InChI |
YTTAPHIDIXUOTJ-AVGNSLFASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](COC(C)(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(COC(C)(C)C)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


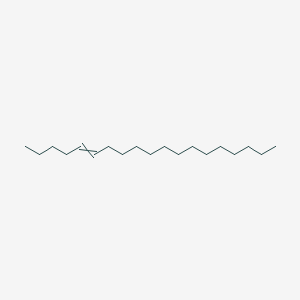
![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)
![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
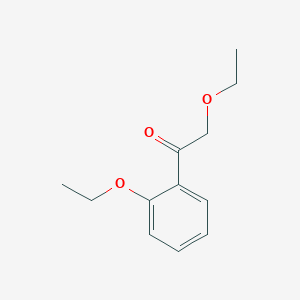
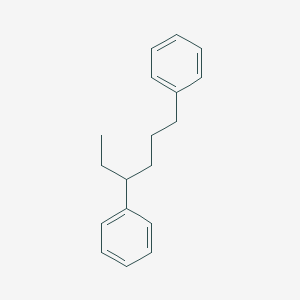

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

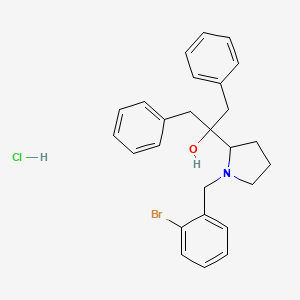

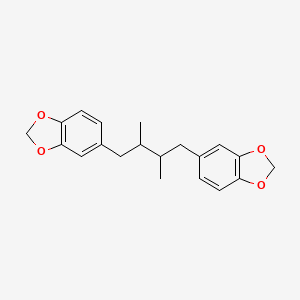
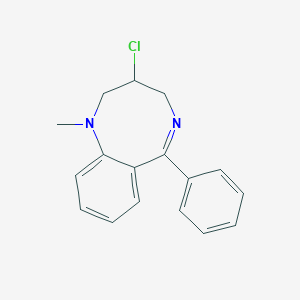
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
